molecular formula C7H10ClN5 B11818135 Pyridine-2,6-dicarboximidamide;hydrochloride

Pyridine-2,6-dicarboximidamide;hydrochloride

Cat. No.: B11818135
M. Wt: 199.64 g/mol
InChI Key: LEVFFAMZKFBXDL-UHFFFAOYSA-N
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Description

Pyridine-2,6-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N5. It is known for its role as a ligand in nickel-catalyzed cross-coupling reactions, particularly with nitrogen heterocycles and alkyl halides . This compound is also referred to as pyridine-2,6-bis(carboximidamide) dihydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine-2,6-dicarboximidamide;dihydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with ammonia or an amine under specific conditions to form the corresponding carboximidamide. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for pyridine-2,6-dicarboximidamide;dihydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pyridine-2,6-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as nickel or palladium complexes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine-2,6-dicarboxylic acid derivatives, while reduction may produce pyridine-2,6-dicarboximidamide derivatives .

Mechanism of Action

The mechanism of action of pyridine-2,6-dicarboximidamide;dihydrochloride involves its role as a ligand in catalytic reactions. It coordinates with metal centers, such as nickel, to form stable complexes that facilitate the cross-coupling of nitrogen heterocycles and alkyl halides. This coordination enhances the reactivity of the metal center and promotes the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine-2,6-dicarboximidamide;dihydrochloride is unique due to its specific functional groups, which enable its use as a ligand in nickel-catalyzed cross-coupling reactions. This property distinguishes it from other similar compounds and makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C7H10ClN5

Molecular Weight

199.64 g/mol

IUPAC Name

pyridine-2,6-dicarboximidamide;hydrochloride

InChI

InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H

InChI Key

LEVFFAMZKFBXDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl

Origin of Product

United States

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